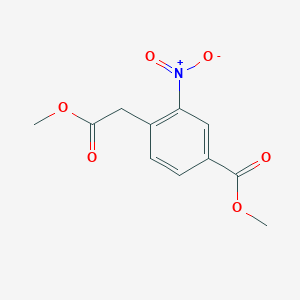
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Übersicht
Beschreibung
“Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate” is a chemical compound with the CAS Number: 52787-14-1 . The physical form of this compound can be either a crystal, lump, or liquid .
Synthesis Analysis
The synthesis of a similar compound, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, involves dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone, adding potassium carbonate, and stirring at 65°C for half an hour. Methyl bromoacetate is then added to react for 24 hours. After the reaction is detected by thin layer chromatography (TLC), the acetone solution is removed by steam distillation and extracted with ethyl acetate. Removal of ethyl acetate produces a colorless product .Molecular Structure Analysis
The molecular structure of a similar compound, (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid, has been analyzed. It has a triclinic crystal structure with a molecular formula of C9H11BO4 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced study .Wissenschaftliche Forschungsanwendungen
Solvolysis Studies
In the study of solvolysis, particularly for understanding n-participation in allyl derivatives, Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate plays a critical role. Jursic, Ladika, and Sunko (1986) investigated its solvolysis in various solvents, including fluorinated alcohols. They found that its solvolysis rate is slower compared to analog compounds, which is attributed to the electron-withdrawing inductive effect of the methoxy group. This compound does not assist in ionization, as indicated by the normal secondary α-deuterium isotope effect observed in their study (Jursic, Ladika, & Sunko, 1986).
Synthesis and Characterization
Yin Dulin (2007) synthesized a novel compound closely related to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. They detailed the optimum conditions for the reaction process and confirmed the structure through elementary analysis, IR, and 1H NMR, achieving a high yield and purity. This research highlights the methods and conditions necessary for synthesizing similar compounds efficiently (Yin Dulin, 2007).
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using various methods. Kumar et al. (2014) synthesized 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and conducted FT-IR, NBO analysis, and HOMO and LUMO analysis to determine its structural and electronic properties. Their research provides insight into the stability, charge transfer, and electronic properties of such compounds (Kumar et al., 2014).
Role in Photochemical Reactions
Soltermann et al. (1995) investigated the generation and quenching of singlet molecular oxygen by compounds including methyl 2-methoxybenzoate, a related compound to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. They discovered that these compounds, especially those with a phenol group, are effective in interacting with singlet molecular oxygen, which is significant for understanding the photochemical behaviors of such compounds (Soltermann et al., 1995).
Safety and Hazards
The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor .
Eigenschaften
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSLKRPXTVJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
CAS RN |
334952-07-7 | |
| Record name | methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-](/img/structure/B140274.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)




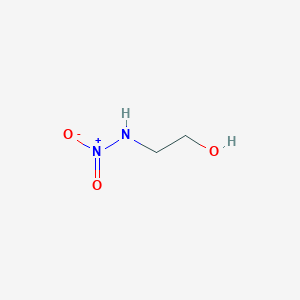
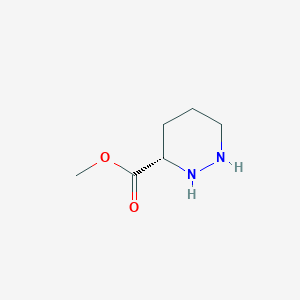

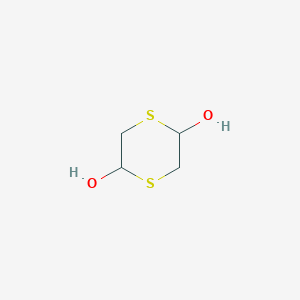

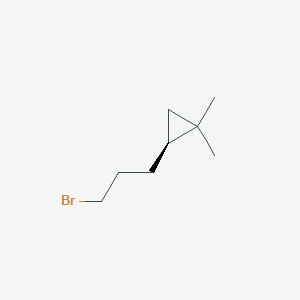

![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)